molecular formula C25H27N3O3S B2624588 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N,N-diethylacetamide CAS No. 866589-00-6

2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N,N-diethylacetamide

Cat. No.: B2624588
CAS No.: 866589-00-6
M. Wt: 449.57
InChI Key: BHLHNAOAUGPWKC-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno[2,3-d]pyrimidine family, characterized by a fused tricyclic core with a pyrimidine ring. The ethoxy group at position 9 and the phenyl group at position 2 contribute to its hydrophobic profile, while the sulfanyl-acetamide moiety at position 4 introduces polar functionality. The N,N-diethylacetamide substituent distinguishes it from analogs with aromatic or halogenated acetamide groups. Its molecular weight is estimated to be ~470–490 g/mol based on structural analogs (e.g., ).

Properties

IUPAC Name

2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-4-28(5-2)21(29)16-32-25-19-15-18-13-10-14-20(30-6-3)22(18)31-24(19)26-23(27-25)17-11-8-7-9-12-17/h7-14H,4-6,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLHNAOAUGPWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=C(O2)C(=CC=C3)OCC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chromeno[2,3-d]pyrimidine derivatives typically involves multi-component reactions (MCRs), which are highly efficient and versatile. One common method involves the reaction of 2-amino-4H-1-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . Another approach includes the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production of such compounds often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N,N-diethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The chromeno-pyrimidine core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents on the chromeno-pyrimidine core and the acetamide side chain.

Table 1: Comparative Analysis of Structural Analogs
Compound Name Core Substituents Acetamide Substituent MW (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors TPSA (Ų)
Target: 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N,N-diethylacetamide 9-Ethoxy, 2-phenyl N,N-diethyl ~480* ~6.5† 1 5–6 ~89–98
2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide 9-Ethoxy, 2-phenyl N-(4-methylphenyl) 483.6 6.2 1 6 98.6
N-(2-chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide 9-Methyl, 2-(4-methylphenyl) N-(2-chlorophenyl) 488.0 6.8 1 5 89.4
2-[[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide 9-Methyl, 2-(4-chlorophenyl) N-(4-fluorophenyl) ~492‡ ~7.0† 1 5 ~89
2-{[7-chloro-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide 7-Chloro, 2-(4-methoxyphenyl) N,N-diethyl 469.99 N/A 1 5 N/A

*Estimated based on analogs; †Predicted from substituent contributions; ‡Calculated from molecular formula.

Key Observations:

Lipophilicity (XLogP3):

  • The target compound’s N,N-diethyl group increases lipophilicity (XLogP3 ~6.5) compared to the N-(4-methylphenyl) analog (XLogP3 6.2) . However, halogenated analogs (e.g., N-(2-chlorophenyl), XLogP3 6.8) exhibit higher lipophilicity due to chlorine’s hydrophobic nature .
  • The 9-ethoxy group in the target compound may enhance membrane permeability relative to 9-methyl or 7-chloro substituents .

Hydrogen Bonding and Solubility:

  • The N,N-diethyl group reduces hydrogen bond acceptors (5–6 vs. 6 in ), lowering topological polar surface area (TPSA ~89–98 Ų). This suggests moderate aqueous solubility, typical for drug-like molecules.
  • Halogenated acetamides (e.g., N-(4-fluorophenyl)) have fewer acceptors, further reducing polarity .

Biological Activity

The compound 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N,N-diethylacetamide is a novel synthetic derivative belonging to the class of fused polyheterocyclic compounds. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes existing research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound's structure can be represented as follows:

C26H30N2O2S\text{C}_{26}\text{H}_{30}\text{N}_2\text{O}_2\text{S}

This structure features a chromeno-pyrimidine core with an ethoxy group and a sulfanyl moiety, which are crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds in the same class. For instance, a study on N-(substituted phenyl)-2-chloroacetamides demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The biological activity was attributed to the lipophilicity of the compounds, which facilitates membrane penetration.

Compound TypeTarget OrganismsEffectiveness
N-(substituted phenyl)-2-chloroacetamidesGram-positive bacteria (e.g., MRSA)High
Gram-negative bacteriaModerate
Fungi (e.g., Candida albicans)Moderate

The specific activity of This compound against these organisms remains to be fully elucidated but is hypothesized to follow similar trends due to structural similarities.

Anticancer Activity

The anticancer potential of compounds with similar structures has also been investigated. For example, derivatives of chromeno-pyrimidines have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The presence of the sulfanyl group may enhance the reactivity of these compounds towards cancerous cells.

Case Studies

  • Synthesis and Screening : A study synthesized various derivatives of chromeno-pyrimidines and evaluated their biological activities using standard assays. Compounds that retained the ethoxy and sulfanyl groups exhibited enhanced cytotoxicity against cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the phenyl ring significantly affect biological activity. Compounds with electron-withdrawing groups showed improved antimicrobial properties due to increased lipophilicity and better interaction with microbial membranes .

The proposed mechanisms by which This compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : The lipophilic nature allows for disruption of microbial membranes, leading to cell lysis.

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